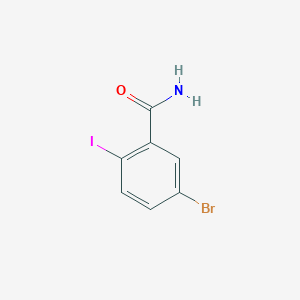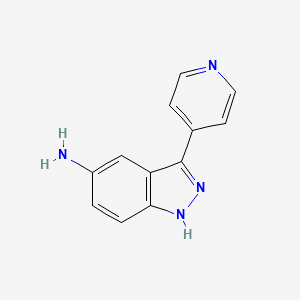
3-(吡啶-4-基)-1H-吲唑-5-胺
描述
“3-(pyridin-4-yl)-1H-indazol-5-amine” is an organic compound that belongs to the class of indazoles . Indazoles are compounds containing an indazole, which is structurally characterized by a pyrazole fused to a benzene .
Molecular Structure Analysis
The molecular structure of “3-(pyridin-4-yl)-1H-indazol-5-amine” and its derivatives were studied using classical molecular simulation methods . The intercalated molecules were placed between SO3H groups of the host layers. Their mutual positions and orientations were solved by molecular simulation methods and compared with the presented experimental results .科学研究应用
抗癌特性
- 合成和抗癌评价: 研究表明,3-(吡啶-4-基)-1H-吲唑-5-胺的衍生物对各种人类癌细胞系表现出显着的细胞毒性。值得注意的是,从该化合物衍生的某些曼尼希碱基对胃癌表现出有效的活性,其中一种衍生物显示出比标准 CHS 828 更强的活性 (Abdo & Kamel,2015).
抗菌活性
- 抗菌活性的评估: 研究表明,3-(吡啶-4-基)-1H-吲唑-5-胺的某些衍生物表现出良好至中等的抗菌活性。这包括基于此结构合成的多种化合物 (Bayrak 等,2009).
分子和晶体结构研究
- 分子和晶体结构分析: 3-(吡啶-4-基)-1H-吲唑-5-胺的各种衍生物的分子和晶体结构已被广泛研究。这些研究为这些化合物在各个领域的结构特征和潜在应用提供了有价值的见解 (Dolzhenko 等,2011).
高能材料研究
- 桥连高能吡啶衍生物: 已经对基于桥连吡啶的高能衍生物(包括与 3-(吡啶-4-基)-1H-吲唑-5-胺相关的结构)进行了研究。这些研究侧重于它们的电子结构、爆轰性能和热稳定性,这对于在高能材料中的应用至关重要 (Zhai 等,2019).
催化和合成
- 吡啶-嘧啶的新型合成: 已经开发出使用 3-(吡啶-4-基)-1H-吲唑-5-胺衍生物合成吡啶-嘧啶的创新方法。这些方法以其效率而著称,并在化学的各个领域具有潜在应用 (Rahmani 等,2018).
作用机制
Target of Action
The primary targets of 3-(pyridin-4-yl)-1H-indazol-5-amine are the cAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha . These proteins play crucial roles in the regulation of cellular processes such as metabolism, gene transcription, cell cycle progression, cytoskeletal rearrangement, and cell movement .
Mode of Action
It is known to interact with its targets, potentially altering their function .
Biochemical Pathways
Given its targets, it is likely that it impacts pathways regulated by cAMP-dependent protein kinases . These could include pathways involved in cell growth, differentiation, and survival .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the compound reaches its target sites in the body .
Result of Action
Given its targets, it could potentially affect a variety of cellular processes, including cell growth, differentiation, and survival
生化分析
Biochemical Properties
3-(pyridin-4-yl)-1H-indazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cAMP-dependent protein kinase catalytic subunit alpha, where 3-(pyridin-4-yl)-1H-indazol-5-amine acts as an inhibitor . This interaction is crucial as it affects the phosphorylation of target proteins, thereby modulating various cellular processes. Additionally, 3-(pyridin-4-yl)-1H-indazol-5-amine has been shown to interact with other proteins involved in signal transduction pathways, further highlighting its importance in biochemical reactions.
Cellular Effects
The effects of 3-(pyridin-4-yl)-1H-indazol-5-amine on cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of cAMP-dependent protein kinase, leading to alterations in the phosphorylation status of various proteins . This, in turn, impacts cell signaling pathways, such as those involved in cell growth, differentiation, and apoptosis. Furthermore, 3-(pyridin-4-yl)-1H-indazol-5-amine can influence gene expression by modulating transcription factors and other regulatory proteins, thereby affecting cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of 3-(pyridin-4-yl)-1H-indazol-5-amine involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, and modulating their activity. For example, 3-(pyridin-4-yl)-1H-indazol-5-amine inhibits the activity of cAMP-dependent protein kinase by binding to its catalytic subunit . This inhibition prevents the phosphorylation of target proteins, thereby altering their function and downstream signaling pathways. Additionally, 3-(pyridin-4-yl)-1H-indazol-5-amine can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(pyridin-4-yl)-1H-indazol-5-amine have been observed to change over time. This compound exhibits stability under various conditions, but its activity can be influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, 3-(pyridin-4-yl)-1H-indazol-5-amine may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, such as alterations in cell signaling pathways and gene expression . These temporal effects highlight the importance of considering the stability and degradation of 3-(pyridin-4-yl)-1H-indazol-5-amine in experimental settings.
Dosage Effects in Animal Models
The effects of 3-(pyridin-4-yl)-1H-indazol-5-amine vary with different dosages in animal models. At low doses, this compound has been shown to modulate cell signaling pathways and gene expression without causing significant toxicity . At higher doses, 3-(pyridin-4-yl)-1H-indazol-5-amine can exhibit toxic effects, such as inducing apoptosis and causing cellular damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing adverse effects. These findings underscore the importance of optimizing the dosage of 3-(pyridin-4-yl)-1H-indazol-5-amine in preclinical studies to ensure its safety and efficacy.
Metabolic Pathways
3-(pyridin-4-yl)-1H-indazol-5-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . The metabolites of 3-(pyridin-4-yl)-1H-indazol-5-amine can further interact with other biomolecules, influencing metabolic flux and metabolite levels. Additionally, this compound can affect the activity of enzymes involved in cellular metabolism, such as those in the glycolytic and oxidative phosphorylation pathways . These interactions highlight the complex role of 3-(pyridin-4-yl)-1H-indazol-5-amine in cellular metabolism and its potential impact on overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 3-(pyridin-4-yl)-1H-indazol-5-amine within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 3-(pyridin-4-yl)-1H-indazol-5-amine can bind to specific proteins, influencing its localization and accumulation. For instance, it has been observed to interact with transporters involved in the uptake of small molecules, facilitating its distribution within different cellular compartments . These interactions play a crucial role in determining the bioavailability and efficacy of 3-(pyridin-4-yl)-1H-indazol-5-amine in biological systems.
Subcellular Localization
The subcellular localization of 3-(pyridin-4-yl)-1H-indazol-5-amine is critical for its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with targeting signals and post-translational modifications . For example, 3-(pyridin-4-yl)-1H-indazol-5-amine can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Similarly, its localization to the mitochondria can influence cellular metabolism and energy production. These subcellular localization patterns are essential for understanding the precise mechanisms of action of 3-(pyridin-4-yl)-1H-indazol-5-amine and its potential therapeutic applications.
属性
IUPAC Name |
3-pyridin-4-yl-1H-indazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-9-1-2-11-10(7-9)12(16-15-11)8-3-5-14-6-4-8/h1-7H,13H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTFQADXLLIEFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=NN2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653489 | |
| Record name | 3-(Pyridin-4-yl)-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936361-35-2 | |
| Record name | 3-(Pyridin-4-yl)-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


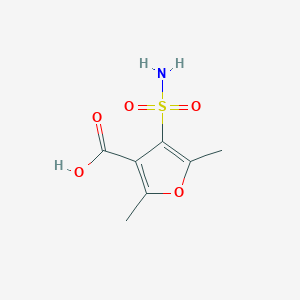
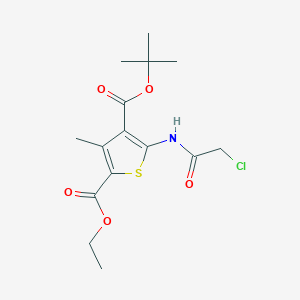

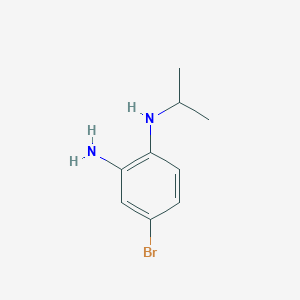
![8-((3-Bromo-4-methoxyphenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1439033.png)
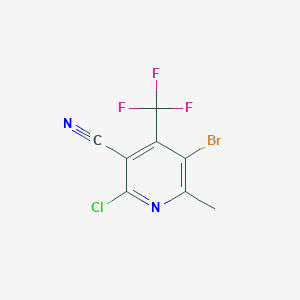

![3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1439038.png)
![4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B1439039.png)

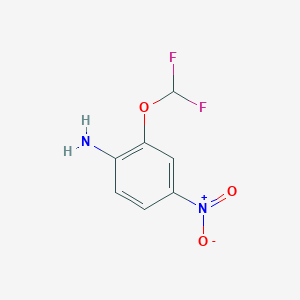

![N-[(1,3,5-Trimethyl-1H-pyrazol-4-YL)methyl]propan-2-amine](/img/structure/B1439044.png)
